1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoromethyl group, and a hydroxyethyl substituent
Preparation Methods
The synthesis of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyethyl substituent can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in studies to understand its interactions with biomolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The hydroxyethyl substituent may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
1-(3-Hydroxyazetidin-3-yl)cyclobutane-1-carboxylate: This compound shares the azetidine ring but differs in the presence of a cyclobutane ring and carboxylate group.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)but-2-en-1-one: This compound has a similar azetidine ring and hydroxyethyl substituent but differs in the presence of a butenone moiety.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one:
The uniqueness of this compound lies in its combination of the azetidine ring, trifluoromethyl group, and hydroxyethyl substituent, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
1-(3-ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H10F3NO2/c1-2-6(13)3-11(4-6)5(12)7(8,9)10/h13H,2-4H2,1H3 |
InChI Key |
KXEMERANFWYUHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C(=O)C(F)(F)F)O |
Origin of Product |
United States |
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